2-Ethyl-6-methylphenol

Descripción general

Descripción

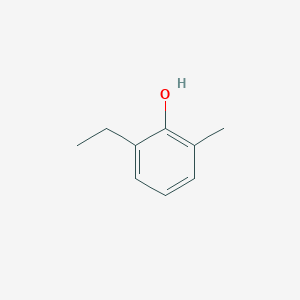

2-Etil-6-metilfenol, también conocido como 6-etil-o-cresol, es un compuesto orgánico con la fórmula molecular C₉H₁₂O. Es un derivado del fenol y se caracteriza por la presencia de un grupo etilo y un grupo metilo unidos al anillo de benceno. Este compuesto se encuentra comúnmente en productos naturales como el aceite de tomillo y el aceite de eucalipto .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 2-Etil-6-metilfenol se puede sintetizar mediante la oxidación catalítica de ácido carboxílico alcalino del tolueno . Este método implica el uso de una base y un catalizador de ácido carboxílico para facilitar el proceso de oxidación.

Métodos de producción industrial

La producción industrial de 2-Etil-6-metilfenol generalmente implica la misma ruta sintética que se mencionó anteriormente, con optimización para la producción a gran escala. Las condiciones de reacción se controlan cuidadosamente para asegurar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

El 2-Etil-6-metilfenol experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados fenólicos.

Sustitución: Las reacciones de sustitución aromática electrofílica pueden introducir varios sustituyentes en el anillo de benceno.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes en condiciones específicas.

Principales productos formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Compuestos fenólicos reducidos.

Sustitución: Compuestos fenólicos halogenados, nitrados y sulfonados.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Ethyl-6-methylphenol serves primarily as a pharmaceutical intermediate . It is utilized in the synthesis of various therapeutic agents and compounds due to its structural properties that allow it to participate in chemical reactions effectively.

Key Uses:

- Antioxidant Production : It is used in the production of antioxidants that are crucial for stabilizing pharmaceuticals and extending their shelf life.

- Intermediate for Drug Synthesis : The compound acts as a precursor in the synthesis of active pharmaceutical ingredients (APIs), enhancing the efficacy and stability of medications.

Agricultural Applications

The compound exhibits significant insecticidal and bactericidal activities , making it valuable in agricultural settings.

Insecticidal Properties:

- Pest Control : this compound is effective against various pests, contributing to integrated pest management strategies.

Bactericidal Properties:

- It has shown effectiveness against certain bacterial strains, which can be beneficial in protecting crops from bacterial infections.

Material Sciences

In material sciences, this compound is utilized for its chemical stability and reactivity.

Applications in Polymers:

- Additive in Polymer Formulations : It is incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Antioxidant Role :

- The compound serves as an antioxidant in plastics and rubber products, preventing degradation due to oxidative stress.

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal demonstrated that formulations containing this compound significantly improved the oxidative stability of polyolefins when compared to control samples without the additive. The results indicated a reduction in oxidation rates by up to 30%, showcasing its potential as an effective antioxidant in polymer applications.

Case Study 2: Insecticidal Activity

Research conducted on the insecticidal properties of this compound revealed that it exhibited a lethal concentration (LC50) against common agricultural pests such as aphids and whiteflies. The compound was found to disrupt the nervous system of these insects, leading to effective pest control while minimizing environmental impact.

Mecanismo De Acción

El mecanismo de acción del 2-Etil-6-metilfenol implica su interacción con componentes celulares, lo que lleva a efectos antimicrobianos y antifúngicos. Se dirige a las membranas celulares microbianas, interrumpiendo su integridad y provocando la muerte celular. El compuesto también interfiere con las vías enzimáticas esenciales para la supervivencia microbiana .

Comparación Con Compuestos Similares

El 2-Etil-6-metilfenol se puede comparar con otros compuestos similares como:

o-Cresol (2-metilfenol): Estructura similar pero carece del grupo etilo.

p-Cresol (4-metilfenol): Isómero con el grupo metilo en la posición para.

m-Cresol (3-metilfenol): Isómero con el grupo metilo en la posición meta.

Singularidad

La presencia de ambos grupos etilo y metilo en el 2-Etil-6-metilfenol proporciona propiedades químicas y reactividad únicas en comparación con sus isómeros. Esto lo hace particularmente valioso en aplicaciones industriales y de investigación específicas .

Actividad Biológica

2-Ethyl-6-methylphenol, also known as 6-ethyl-2-methylphenol, is an organic compound with the molecular formula and a CAS number of 1687-64-5. This compound is characterized by its light yellow to brown clear liquid form and is primarily used in industrial applications. Recent studies have begun to uncover its biological activities, particularly its antimicrobial properties and potential applications in agriculture and medicine.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 136.19 g/mol |

| Boiling Point | 214 °C |

| Flash Point | 91 °C |

| Purity | >98% (GC) |

| Appearance | Light yellow to brown liquid |

Antimicrobial Properties

Recent research has highlighted the antimicrobial effects of this compound against various pathogens. A study demonstrated that this compound exhibits significant antifungal activity against Alternaria solani, a common plant pathogen. The mechanism involves disrupting the integrity of fungal cell membranes, leading to increased permeability and eventual cell death. The study reported a reduction in conidial germination rates from 99.62% in the control group to 74.73% when treated with an effective concentration (EC50) of this compound .

The antifungal activity of this compound appears to be mediated through several mechanisms:

- Cell Membrane Disruption : The compound increases membrane permeability, allowing the leakage of adenosine triphosphate (ATP), which is crucial for cellular energy .

- Morphological Changes : Treated fungal cells exhibit significant morphological alterations, including swelling and deformation, as observed through scanning electron microscopy (SEM) .

Case Studies

- Fungal Pathogen Control : A study investigated the effects of this compound on A. solani. Results indicated that exposure led to substantial morphological damage to fungal hyphae and reduced pathogenicity, suggesting its potential as a biocontrol agent in agriculture .

- Toxicological Assessment : While the compound shows promise as an antimicrobial agent, safety assessments are necessary due to its industrial use. Toxicological profiles indicate that while acute toxicity data is limited, proper handling precautions are essential due to potential irritant effects on skin and eyes .

Safety and Handling

Given its biological activity, appropriate safety measures should be taken when handling this compound:

Propiedades

IUPAC Name |

2-ethyl-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-8-6-4-5-7(2)9(8)10/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRRFAQIWQFQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25750-50-9 | |

| Record name | Poly(2-methyl-6-ethyl-1,4-phenylene ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25750-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80168596 | |

| Record name | Phenol, 2-ethyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1687-64-5 | |

| Record name | 2-Ethyl-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-ethyl-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001687645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-ethyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-6-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-6-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/359WUC62RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 2-ethyl-6-methylphenol be synthesized using transition metal catalysts?

A1: Research demonstrates that this compound can be synthesized from 2,6-dimethyl-substituted anisoles using a multi-step reaction mediated by a TpMe2Ir(III) complex. [] This reaction involves the activation and rearrangement of C-H, C-C, and C-O bonds within the anisole molecule. Interestingly, when using 13C-labeled anisoles (ArO13CH3), the 13C label is found distributed across both ethyl carbon atoms in the final product, with a preference for the terminal position. This suggests a complex reaction mechanism with potential rearrangements occurring during the process. [] You can learn more about this specific research here:

Q2: How can the presence of this compound be identified in complex materials like vulcanized rubber?

A2: this compound serves as a key marker for the presence of t-butylphenol acetylene condensed (TBPA) resin in vulcanized rubber. This resin, often incorporated to enhance material properties, contains characteristic methyl-methine linkages between phenolic rings. Pyrolysis-gas chromatography/mass spectrometry (Py-GC/mS) analysis of vulcanized rubber reveals a diagnostic mass spectrum peak at m/z 192, corresponding to this compound. [] This peak arises from the thermal cleavage of the methyl-methine linkages within the TBPA resin during pyrolysis, making it a reliable indicator for the presence of this specific resin in the material. Learn more about this analytical approach here:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.